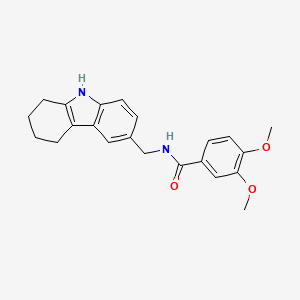

3,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the available literature, it’s likely that it involves the coupling of a 3,4-dimethoxybenzamide moiety with a 2,3,4,9-tetrahydro-1H-carbazol-6-yl moiety. The synthesis of similar compounds often involves reactions such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

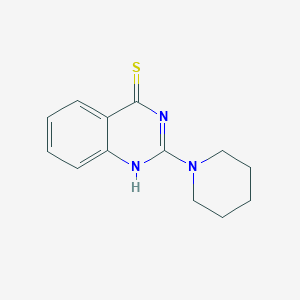

The molecular structure of this compound can be deduced from its name. It contains a benzamide core structure, with two methoxy groups (-OCH3) attached to the 3rd and 4th carbon atoms of the benzene ring. Attached to the nitrogen atom of the benzamide group is a 2,3,4,9-tetrahydro-1H-carbazol-6-yl group .Scientific Research Applications

Drug Research and Development

This compound is part of the tetrahydroisoquinoline family, which are known as ‘privileged scaffolds’ in medicinal chemistry . They are employed in the synthesis of biologically active derivatives for drug development, targeting a wide range of diseases from inflammatory conditions to cancer and Parkinson’s disease .

Cancer Treatment

Specific derivatives of tetrahydroisoquinoline, like the one , have shown potential in targeting cancer stem cells . These compounds can inhibit the side population of colon cancer cells, indicating a possible application in anti-cancer therapies .

Pharmacology

In pharmacology, the structural analogs of this compound are used as building blocks for synthesizing pharmaceuticals. They have been evaluated as inhibitors for enzymes like influenza virus polymerase acidic (PA) endonuclease domain, which is crucial for antiviral drug development .

Biochemistry

The compound’s interactions with serum albumins have been studied using fluorescence techniques, indicating its potential role in increasing the solubility of hydrophobic drugs in blood plasma . This is essential for drug delivery and efficacy.

Biotechnology

In biotechnology, similar compounds are used in chemical synthesis, such as the creation of esters and peptides in both solution and solid-phase . This has implications for the development of new materials and biologically active molecules.

Chemical Synthesis

The compound is involved in the synthesis of complex organic molecules. For instance, it can be used in the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization to create diastereomeric morpholinone derivatives, which are important intermediates in organic synthesis .

properties

IUPAC Name |

3,4-dimethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-26-20-10-8-15(12-21(20)27-2)22(25)23-13-14-7-9-19-17(11-14)16-5-3-4-6-18(16)24-19/h7-12,24H,3-6,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYAFSROTLJHHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2864972.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2864977.png)

![Tert-butyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2864979.png)

![1-ethyl-7-methyl-3-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2864982.png)

![(4-methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B2864983.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2864985.png)

![N-(2-fluorophenyl)-5,7-dimethyl-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2864993.png)